Pentyl 4-bromohexa-2,4-dienoate
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Overview
Description
Pentyl 4-bromohexa-2,4-dienoate is an organic compound with the molecular formula C11H17BrO2. It is characterized by the presence of a pentyl group attached to a 4-bromohexa-2,4-dienoate moiety. This compound contains a total of 30 bonds, including 13 non-hydrogen bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, and 1 ester group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 4-bromohexa-2,4-dienoate can be achieved through various organic reactions. One common method involves the esterification of 4-bromohexa-2,4-dienoic acid with pentanol in the presence of a catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pentyl 4-bromohexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentyl 4-bromohexa-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentyl 4-bromohexa-2,4-dienoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. The bromine atom can participate in substitution reactions, leading to the formation of new chemical bonds. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Pentyl 4-chlorohexa-2,4-dienoate: Similar structure but with a chlorine atom instead of bromine.
Pentyl 4-fluorohexa-2,4-dienoate: Contains a fluorine atom instead of bromine.
Pentyl 4-iodohexa-2,4-dienoate: Contains an iodine atom instead of bromine.
Uniqueness
Pentyl 4-bromohexa-2,4-dienoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications and research studies .
Properties
CAS No. |
96606-16-5 |
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Molecular Formula |
C11H17BrO2 |
Molecular Weight |
261.15 g/mol |
IUPAC Name |
pentyl 4-bromohexa-2,4-dienoate |
InChI |
InChI=1S/C11H17BrO2/c1-3-5-6-9-14-11(13)8-7-10(12)4-2/h4,7-8H,3,5-6,9H2,1-2H3 |
InChI Key |
GITQQVNXUDRRRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C=CC(=CC)Br |
Origin of Product |
United States |
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